molecular formula C9H8O5 B1609222 3,4,5-Trihydroxycinnamic acid CAS No. 6093-59-0

3,4,5-Trihydroxycinnamic acid

Cat. No. B1609222
CAS RN: 6093-59-0
M. Wt: 196.16 g/mol
InChI Key: ACEAELOMUCBPJP-OWOJBTEDSA-N
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Description

3,4,5-Trihydroxycinnamic acid (THCA) is a phenolic compound found in the bark of Betula pubescens . It has been shown to have anti-inflammatory activity and antioxidant properties . It also has been shown to inhibit the production of TNF-α . It is an excellent inhibitor of lipid absorption and accumulation, with anti-obesity properties . It is a pancreatic lipase inhibitor, with an EC50 of approximately 0.9 μM .


Synthesis Analysis

The catalytic activity of 4-Hydroxyphenylacetate 3-hydroxylases (HPAHs) of the two-component flavin-dependent monooxygenase family are attractive enzymes that possess the catalytic potential to synthesize valuable ortho-diphenol compounds from simple monophenol compounds . In a study, it was found that after p-coumaric acid was almost completely consumed, the resulting caffeic acid was further oxidized to 3,4,5-trihydroxycinnamic acid .


Chemical Reactions Analysis

In a study, it was found that 3,4,5-Trihydroxycinnamic acid increases heme-oxygenase-1 (HO-1) and decreases macrophage infiltration in LPS-induced septic kidney . After p-coumaric acid was almost completely consumed, the resulting caffeic acid was further oxidized to 3,4,5-trihydroxycinnamic acid .

Future Directions

3,4,5-Trihydroxycinnamic acid has been suggested as a potential therapeutic agent for compromised kidney in sepsis . It might also be a valuable therapeutic adjuvant for the treatment of inflammation-related disorders in the CNS .

properties

IUPAC Name

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEAELOMUCBPJP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4,5-Trihydroxyphenyl)acrylic acid

CAS RN

6093-59-0, 709007-50-1
Record name NSC153688
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
399
Citations
JH Min, MG Kim, SM Kim, JW Park, W Chun… - International …, 2020 - Elsevier
3,4,5-Trihydroxycinnamic acid (THCA), a derivative of hydroxycinnamic acid, has been reported to exert anti-inflammatory and antioxidant activities. However, its anti-inflammatory …
Number of citations: 18 www.sciencedirect.com
JW Lee, W Chun, OK Kwon, HA Park, Y Lim… - International …, 2018 - Elsevier
The increase in inflammatory cytokines and chemokines is a common denominator in the pathogenesis of acute lung injury (ALI) which are involved in the influx of inflammatory cells …
Number of citations: 27 www.sciencedirect.com
JW Lee, CJ Bae, YJ Choi, SI Kim… - The Korean Journal …, 2012 - synapse.koreamed.org
Although various derivatives of caffeic acid have been reported to possess a wide variety of biological activities such as neuronal protection against excitotoxicity and anti-inflammatory …
Number of citations: 52 synapse.koreamed.org
JW Park, SM Kim, JH Min, MG Kim, OK Kwon… - International …, 2020 - Elsevier
3,4,5-Trihydroxycinnamic acid (THCA) has been reported to possess anti-inflammatory activity. However, the effect of THCA for treating allergic asthma was unknown. Therefore, in the …
Number of citations: 4 www.sciencedirect.com
JW Lee, CJ Bae, YJ Choi, SI Kim, YS Kwon… - Molecular and cellular …, 2014 - Springer
NF-E2-related factor 2 (Nrf2) has been demonstrated to be a key transcription factor regulating the anti-inflammatory genes including heme oxygenase-1 (HO-1) in experimental sepsis …
Number of citations: 72 link.springer.com
C Pinthong, P Phoopraintra, R Chantiwas… - Process …, 2017 - Elsevier
Palm oil mill effluent (POME) is a major waste product of the palm oil industry. This work describes the development and utilization of an effective protocol to analyze and extract …
Number of citations: 15 www.sciencedirect.com
JW Park, JH Oh, D Hwang, SM Kim… - Molecular …, 2021 - spandidos-publications.com
3, 4, 5‑Trihydroxycinnamic acid (THCA) exhibits anti‑inflammatory activity in acute or chronic inflammatory disorders, such as acute lung injury and asthma. The present study …
Number of citations: 5 www.spandidos-publications.com
JW Lee, YJ Choi, JH Park, JY Sim… - Biomolecules & …, 2013 - ncbi.nlm.nih.gov
3, 4, 5-Trihydroxycinnamic acid (THC) is a derivative of hydroxycinnamic acids, which have been reported to possess a variety of biological properties such as anti-inflammatory, anti-…
Number of citations: 29 www.ncbi.nlm.nih.gov
JW Lee, JH Kwon, MS Lim, HJ Lee, SS Kim… - Molecular and cellular …, 2014 - Springer
We previously demonstrated that 3,4,5-trihydorxycinnamic acid (THC), a derivative of hydroxycinnamic acids, possesses protective effect in lipopolysaccharide (LPS)-induced …
Number of citations: 21 link.springer.com
JY Park, HJ Lee, ET Han, JH Han… - Experimental and …, 2023 - spandidos-publications.com
Previously, anti‑inflammatory properties of 3, 4, 5‑Trihydroxycinnamic acid (THC) has been reported in lipopolysaccharide (LPS)‑induced RAW264. 7 murine macrophage cells and in …
Number of citations: 1 www.spandidos-publications.com

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